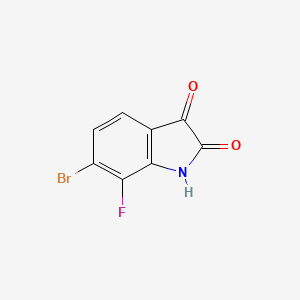

6-Bromo-7-fluoroindoline-2,3-dione

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromo-7-fluoroindoline-2,3-dione involves the reaction of 2-amino-4-bromo-3-fluorobenzoic acid with a suitable oxidizing agent. For example, a solution of this compound (1.41 g, 5.80 mmol) in 2 N sodium hydroxide (15 mL) is treated with hydrogen peroxide solution (30%, 3 mL) at 0°C. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 16 hours. The resulting mixture is poured into ice-water and acidified with concentrated hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-7-fluoroindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding indoline derivatives.

Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Quinones.

Reduction: Indoline derivatives.

Substitution: Various substituted indoline-2,3-dione derivatives.

Aplicaciones Científicas De Investigación

6-Bromo-7-fluoroindoline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Employed in the study of enzyme inhibitors and protein interactions.

Medicine: Investigated for its potential in cancer treatment due to its ability to target K-Ras oncogenes.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-Bromo-7-fluoroindoline-2,3-dione involves its role as an electrophile that can form covalent bonds with nucleophilic sites on target molecules. In cancer treatment, it targets K-Ras oncogenes by forming covalent bonds with specific amino acid residues, thereby inhibiting the function of the oncogene and preventing cancer cell proliferation.

Comparación Con Compuestos Similares

- 6-Bromo-5,7-difluoroindoline-2,3-dione

- 7-Fluoroindoline-2,3-dione

- 6-Chloro-7-fluoroindoline-2,3-dione

- 5,6,7-Trifluoroindoline-2,3-dione

Comparison: 6-Bromo-7-fluoroindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has a unique combination of bromine and fluorine atoms that enhance its electrophilic properties and its ability to target specific molecular sites .

Actividad Biológica

6-Bromo-7-fluoroindoline-2,3-dione is a halogenated derivative of indoline-2,3-dione, characterized by the presence of bromine at position 6 and fluorine at position 7. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its possible applications as an inhibitor of various biological targets.

- Molecular Formula : C₈H₃BrFNO₂

- Molecular Weight : Approximately 244.02 g/mol

- CAS Number : 1336963-95-1

The structure features a bicyclic arrangement that includes a benzene ring fused with a five-membered ring containing carbonyl groups at positions 2 and 3. The presence of halogens significantly influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

Key Biological Activities

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

- Anticancer Potential : Research indicates that similar compounds within the indoline family exhibit anticancer properties, suggesting that this compound may also possess such activity.

- Antimicrobial Effects : Some derivatives of indoline have shown antimicrobial properties, indicating that this compound could be explored for similar applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine and fluorine atoms enhance binding affinity to various receptors and enzymes, modulating signaling pathways critical for cellular function.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₃BrFNO₂ | Bromine at position 6 and fluorine at position 7 |

| 6-Chloro-7-fluoroindoline-2,3-dione | C₈H₃ClFNO₂ | Contains chlorine instead of bromine |

| 5-Fluoroindoline-2,3-dione | C₈H₆FNO₂ | Lacks halogens at positions 6 and 7 |

The unique halogenation pattern in this compound differentiates it from other derivatives, potentially influencing its reactivity and biological activity.

Case Studies

- Anticancer Activity : A study involving similar indoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. While specific data on this compound is limited, the structural similarities suggest it may exhibit comparable effects.

- Enzyme Interaction Studies : Molecular docking studies on related compounds have indicated potential interactions with key enzymes involved in cancer metabolism. Further research is needed to confirm these interactions for this compound.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several research avenues are recommended:

- In vitro and In vivo Studies : Conducting detailed studies to evaluate the compound's efficacy against specific cancer types or microbial infections.

- Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound interacts with biological targets.

- Synthesis of Analogues : Exploring variations in halogenation patterns to optimize biological activity and reduce toxicity.

Propiedades

IUPAC Name |

6-bromo-7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZVXBNHVMAAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.